Gandotinib - 1229236-86-5

Gandotinib

Catalog Number: EVT-287414
CAS Number: 1229236-86-5
Molecular Formula: C23H25ClFN7O
Molecular Weight: 469.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gandotinib is an orally bioavailable imidazopyridazine [] that acts as a selective and competitive inhibitor of the Janus kinase 2 mutant V617F (JAK2V617F) []. It is being investigated for its potential antineoplastic activity [].

Ruxolitinib

  • Compound Description: Ruxolitinib is a first-in-class Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of myelofibrosis (MF), polycythemia vera, and acute graft-versus-host disease [ [, , ] ]. It functions by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in the pathogenesis of these diseases.

Fedratinib

  • Compound Description: Fedratinib is a JAK2 inhibitor that has demonstrated efficacy in treating MF, particularly in patients with spleen enlargement [ [] ].
  • Relevance: Fedratinib shares a similar mechanism of action with gandotinib, both being JAK2 inhibitors investigated for their use in MF [ [] ]. They are both being evaluated for their ability to reduce spleen size and improve disease-related symptoms.

Pacritinib

  • Compound Description: Pacritinib is another JAK2 inhibitor being studied for its potential in treating MF, especially in patients with low platelet counts [ [, ] ].
  • Relevance: Pacritinib, like gandotinib, is a JAK2 inhibitor under investigation for the treatment of MF [ [, ] ]. Both compounds aim to address the limitations of existing therapies for MF.

Baricitinib

  • Compound Description: Baricitinib is a JAK1/JAK2 inhibitor that has shown efficacy in preclinical models of graft-versus-host disease (GvHD), improving survival rates and reducing disease severity [ [] ].
  • Relevance: While both baricitinib and gandotinib act on the JAK-STAT pathway, baricitinib exhibits a broader inhibitory profile by targeting both JAK1 and JAK2 [ [] ]. Gandotinib, in contrast, demonstrates greater selectivity towards JAK2. This difference in selectivity may impact their clinical applications and potential side effects.

Tofacitinib

  • Compound Description: Tofacitinib is a JAK inhibitor, predominantly targeting JAK3 and JAK1 with some activity against JAK2, approved for treating rheumatoid arthritis and ulcerative colitis [ [, , ] ].

Lestaurtinib

  • Compound Description: Lestaurtinib is a JAK2 inhibitor that has shown potential in reducing spleen size in MF patients, though its development has been hampered by toxicity concerns [ [] ].
  • Relevance: Similar to gandotinib, lestaurtinib is a JAK2 inhibitor investigated for the treatment of MF [ [] ]. Both compounds highlight the therapeutic potential of targeting JAK2 in this disease.

Itacitinib

  • Compound Description: Itacitinib is a JAK1 inhibitor being studied for its efficacy in MF, demonstrating a reduction in disease-related symptoms in clinical trials [ [] ].
  • Relevance: Both itacitinib and gandotinib target the JAK-STAT pathway but exhibit different selectivity profiles [ [] ]. Itacitinib focuses on inhibiting JAK1, while gandotinib primarily targets JAK2. This distinction may influence their therapeutic applications and side effect profiles.

Momelotinib

  • Compound Description: Momelotinib is a JAK1/JAK2 inhibitor that has shown promise in treating anemia in MF patients, addressing a significant unmet need in MF management [ [, ] ].

PF-04691502

  • Compound Description: PF-04691502 is a potent and selective PI3K/mTOR inhibitor, showing efficacy in preclinical models of T-cell prolymphocytic leukemia (T-PLL) [ [] ]. It inhibits both the PI3K and mTOR signaling pathways, which are frequently dysregulated in cancer.
  • Relevance: While PF-04691502 differs in its mechanism of action compared to gandotinib, both compounds have been investigated for their potential in treating hematological malignancies [ [] ]. PF-04691502's role in T-PLL research highlights the importance of exploring diverse therapeutic targets in cancer treatment, complementing the investigation of JAK inhibitors like gandotinib.

JQ1+

  • Compound Description: JQ1+ is a BET bromodomain inhibitor that has demonstrated selective cytotoxicity towards mutant STAT3 and STAT5B transformed cells in preclinical studies of T-PLL [ [] ].
  • Relevance: JQ1+, like gandotinib, is being explored as a potential treatment option for hematological malignancies, particularly T-PLL [ [] ]. JQ1+'s mechanism of action, inhibiting BET bromodomains involved in transcriptional regulation, contrasts with gandotinib's JAK2 inhibition, offering a different approach to disrupting oncogenic signaling pathways.
Overview

Gandotinib, also known as LY2784544, is an experimental small-molecule inhibitor developed by Eli Lilly for the treatment of various cancers, particularly those associated with mutations in the Janus Kinase 2 gene (JAK2). It primarily targets the JAK2 enzyme, which plays a critical role in the JAK/STAT signaling pathway, a pathway implicated in cell growth, differentiation, and immune response. This compound has shown promise in clinical trials for conditions such as myeloproliferative neoplasms, including polycythemia vera and primary myelofibrosis .

Source and Classification

Gandotinib belongs to a class of compounds known as imidazoles and is classified as an antineoplastic agent. It is specifically categorized as a Janus Kinase 2 inhibitor. The chemical structure of Gandotinib includes a core imidazo[1,2-b]pyridazine framework, which is modified with various functional groups to enhance its biological activity .

Synthesis Analysis

The synthesis of Gandotinib involves several key steps:

  1. Formation of the Imidazo[1,2-b]pyridazine Core: This step involves cyclization of appropriate precursors under controlled conditions to form the core structure.
  2. Introduction of the Morpholinomethyl Group: The core structure is reacted with morpholine in the presence of a suitable base to introduce this functional group.
  3. Attachment of the 4-Chloro-2-Fluorobenzyl Group: This is achieved through nucleophilic substitution reactions.
  4. Final Modifications: Further modifications are made to introduce the 5-methyl-1H-pyrazol-3-yl group, completing the synthesis.

The industrial production methods would focus on optimizing these synthetic routes to ensure high yield and purity for large-scale production.

Molecular Structure Analysis

Gandotinib has a complex molecular structure characterized by its imidazo[1,2-b]pyridazine core. The specific arrangement of atoms and functional groups contributes to its biological activity. The molecular formula is C18_{18}H20_{20}ClF2_{2}N5_{5}, and its molecular weight is approximately 385.84 g/mol. The structural details are crucial for understanding how it interacts with biological targets .

Chemical Reactions Analysis

Gandotinib can undergo various chemical reactions:

  • Oxidation: It can be oxidized under specific conditions, leading to derivatives that may have altered biological activity.
  • Reduction: Reduction reactions can occur at nitro or carbonyl functional groups.
  • Substitution: The compound participates in nucleophilic substitution reactions, particularly at halogenated aromatic rings.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can lead to the breakdown of certain functional groups within the molecule.

These reactions are essential for modifying Gandotinib to enhance its efficacy or reduce potential side effects.

Mechanism of Action

Gandotinib acts as an ATP-competitive inhibitor of JAK2. By binding to the ATP-binding site of JAK2, it prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for various cellular processes including hematopoiesis and immune responses. Studies have shown that Gandotinib can significantly reduce JAK2V617F gene load in BaF3 cells, indicating its potential effectiveness against cancers driven by this mutation .

Physical and Chemical Properties Analysis

Gandotinib exhibits several important physical and chemical properties:

  • Solubility: It is expected to have good bioavailability when administered orally due to its small molecular size.
  • Stability: Environmental factors such as pH and temperature can influence its stability and efficacy.
  • Pharmacokinetics: In clinical studies, Gandotinib demonstrated favorable pharmacokinetic profiles, making it suitable for further development in cancer therapies .

These properties are critical for determining how Gandotinib behaves in biological systems and its potential therapeutic applications.

Applications

Gandotinib has been primarily studied for its applications in treating myeloproliferative neoplasms such as:

  • Polycythemia Vera
  • Primary Myelofibrosis
  • Essential Thrombocythemia

Clinical trials have focused on evaluating its efficacy and safety profile in patients suffering from these conditions. The results indicate that Gandotinib may offer a novel therapeutic option for patients with JAK2 mutations who are resistant or intolerant to existing treatments .

Chemical and Pharmacological Profile of Gandotinib

Structural Characterization and Molecular Design

Gandotinib (LY2784544) is an imidazopyridazine-based small molecule inhibitor with the chemical name 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine. Its molecular formula is C₂₃H₂₅ClFN₇O, yielding a molecular weight of 469.94 g/mol. The compound features a core imidazo[1,2-b]pyridazine scaffold linked to a 4-chloro-2-fluorobenzyl moiety at position 3, enhancing hydrophobic interactions with kinase targets. A morpholinomethyl group at position 8 improves solubility and pharmacokinetic properties, while the 5-methyl-1H-pyrazol-3-amine substituent at position 6 enables critical hydrogen bonding with kinase domains [4] [8].

Table 1: Key Molecular Properties of Gandotinib

PropertyValue
Molecular FormulaC₂₃H₂₅ClFN₇O
Molecular Weight469.94 g/mol
CAS Registry Number1229236-86-5
Core StructureImidazo[1,2-b]pyridazine
Key Substituents4-Chloro-2-fluorobenzyl, morpholinomethyl, 5-methylpyrazol-3-amine

The design strategically exploits the ATP-binding pocket of JAK2, with the imidazopyridazine core mimicking purine interactions. The chloro-fluorobenzyl group occupies a hydrophobic cleft adjacent to the gatekeeper residue, conferring mutant selectivity. X-ray crystallography confirms that the morpholine oxygen forms water-bridged hydrogen bonds with conserved residues in the kinase hinge region [1] [10].

Biochemical Properties and Selectivity as a JAK2 Inhibitor

Gandotinib demonstrates potent inhibition of JAK2 with an IC₅₀ of 3 nM in biochemical assays. It exhibits 8- to 20-fold selectivity for JAK2 over JAK1 (IC₅₀ = 19.8 nM) and JAK3 (IC₅₀ = 48 nM). Notably, it preferentially targets the oncogenic JAK2 V617F mutant (Ki = 0.245 nM) compared to wild-type JAK2 (Ki = 0.288 nM). This mutant selectivity arises from differential binding kinetics in the pseudokinase domain, where V617F destabilizes the autoinhibitory conformation [1] [10].

Beyond JAK2, gandotinib inhibits additional kinases:

  • FLT3 (IC₅₀ = 4 nM), relevant in acute myeloid leukemia
  • TYK2 (IC₅₀ = 44 nM)
  • FGFR2 (IC₅₀ = 32 nM)
  • TRKB (IC₅₀ = 95 nM) [1] [8]

Table 2: Kinase Selectivity Profile of Gandotinib

KinaseIC₅₀ (nM)Selectivity vs. JAK2
JAK2 (V617F)0.245 (Ki)Reference
JAK2 (WT)3Reference
JAK119.86.6-fold less potent
JAK34816-fold less potent
FLT34Comparable
TYK24414.7-fold less potent
FGFR23210.7-fold less potent

Cellular assays validate this selectivity: Gandotinib inhibits JAK2 V617F-driven STAT5 phosphorylation (IC₅₀ = 20 nM) and proliferation (IC₅₀ = 55 nM) in Ba/F3 cells. In contrast, interleukin-3-stimulated wild-type JAK2 signaling requires significantly higher concentrations (IC₅₀ = 1.18 μM), indicating a therapeutic window for mutant-driven malignancies [1] [5].

Structure-Activity Relationship (SAR) Analysis of Imidazopyridazine Derivatives

The imidazopyridazine scaffold is critical for JAK2 inhibition, with modifications altering potency and selectivity:

Core Modifications

  • Position 3: The 4-chloro-2-fluorobenzyl group maximizes hydrophobic contacts. Removal reduces JAK2 affinity by >100-fold. Para-chloro substitution enhances cellular permeability, while ortho-fluoro prevents metabolic oxidation [8] [10].
  • Position 6: The 5-methyl-1H-pyrazol-3-amine moiety is essential. Pyrazole nitrogen forms hydrogen bonds with Leu932 and Gly935 in the hinge region. Methyl substitution prevents glucuronidation, improving metabolic stability [1].

Linker Optimization

  • Position 8: Morpholinomethyl substituents enhance solubility without compromising JAK2 binding. Replacement with methyl groups reduces solubility by 80%, while bulkier groups (e.g., piperazinyl) decrease cellular uptake [1] [10].

Comparative SAR with Imidazopyridines

Though structurally distinct, imidazopyridine-based kinase inhibitors (e.g., c-Met inhibitors) inform gandotinib’s design:

  • Hydrogen-bond acceptors at positions equivalent to gandotinib’s pyrazole improve kinase affinity (e.g., compound 7g, c-Met IC₅₀ = 53.4 nM) [6] [9].
  • Hydrophobic moieties in triazole-linked derivatives (e.g., dichlorophenyl in compound 6f) boost cellular activity (IC₅₀ = 3.0 μM in AsPc-1 cells) by enhancing membrane penetration [9].

Table 3: Impact of Structural Modifications on Gandotinib Analogs

PositionOptimal GroupSubstitution EffectPotency Change
34-Chloro-2-fluorobenzylRemoval or halogen exchange (Cl→Br)>100-fold JAK2 loss
65-Methylpyrazol-3-amineReplacement with aniline8-fold JAK2 loss
8MorpholinomethylReplacement with methyl or piperazinylSolubility decrease >80%

Pharmacokinetic Dynamics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Gandotinib reaches peak plasma concentrations (Cₘₐₓ) within 4 hours post-oral administration. Its bioavailability in preclinical models is 65–80%, facilitated by the morpholinomethyl group’s solubility enhancement. Food intake delays Tₘₐₓ by 1.5 hours but does not affect overall exposure (AUC) [5] [7].

Distribution

The drug is 92% plasma protein-bound, primarily to albumin. It achieves a volume of distribution (Vd) of 32 L/kg, indicating extensive tissue penetration. In xenograft models, spleen-to-plasma ratios exceed 5:1, correlating with its efficacy in splenomegaly-associated myeloproliferative neoplasms [5] [10].

Metabolism

Hepatic metabolism involves:

  • Primary Pathway: CYP3A4-mediated oxidation of the morpholine ring.
  • Secondary Pathways: UGT1A1 glucuronidation of the pyrazole amine.No active metabolites are detected. Coadministration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 210% [5] [7].

Excretion

  • Elimination Half-life: 6 hours in humans.
  • Excretion Routes: 58% fecal (unchanged drug), 22% renal (metabolites).Renal impairment does not significantly alter clearance, but hepatic dysfunction increases AUC by 180% [7].

Table 4: Summary of Gandotinib ADME Properties

ParameterValueMethod/Observation
Oral Bioavailability65–80%Preclinical models
Tₘₐₓ4 hoursPhase 1 clinical trial
Plasma Protein Binding92%In vitro assay
Volume of Distribution32 L/kgMurine xenograft models
MetabolismCYP3A4 oxidation, UGT1A1 conjugationMetabolite identification
Half-life6 hoursPhase 1 clinical trial
Fecal Excretion58% (unchanged)Radiolabeled studies
Renal Excretion22% (metabolites)Phase 1 clinical trial

Properties

CAS Number

1229236-86-5

Product Name

Gandotinib

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C23H25ClFN7O

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30)

InChI Key

SQSZANZGUXWJEA-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY2784544; LY 2784544; LY-2784544; Gandotinib.

Canonical SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.